molecular formula C12H11ClN2S B6611159 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 2763776-18-5

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No. B6611159
CAS RN: 2763776-18-5
M. Wt: 250.75 g/mol
InChI Key: PSHMLNGVQWAJQG-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride (MPT-HCl) is an organic compound that belongs to the imidazothiazole family of heterocyclic compounds. It is a white solid that is soluble in water and has a molecular weight of 285.6 g/mol. MPT-HCl is used in a variety of scientific research applications, such as drug development, biochemistry, and physiology. Since it has a wide range of potential applications, it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride has a variety of scientific research applications. It has been used to study the structure and function of proteins, particularly those involved in signal transduction pathways. It has also been used in drug development, as it has been shown to inhibit the activity of certain enzymes. Additionally, it has been used to study the biochemical and physiological effects of drugs, and to investigate the mechanisms of action of drugs.

Mechanism of Action

The exact mechanism of action of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride is not yet fully understood. However, it is believed to interact with proteins involved in signal transduction pathways, resulting in the inhibition of certain enzymes. This inhibition can lead to changes in cell signaling, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride are not yet fully understood. However, studies have shown that it can affect a variety of cellular processes, including cell proliferation, apoptosis, and cell differentiation. Additionally, it has been shown to affect the metabolism of certain drugs, leading to changes in their pharmacokinetics and pharmacodynamics.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it can be used to study a variety of biochemical and physiological processes, making it a useful tool for drug development and other scientific research applications. However, it is important to note that the exact mechanism of action of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride is still not fully understood, and its effects on different cell types and tissues may vary.

Future Directions

The potential applications of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride are still being explored. Future research should focus on better understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to determine its effects on different cell types and tissues, as well as its potential interactions with other drugs. Finally, further studies should be conducted to identify new applications for 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride, such as its use in drug development and other scientific research applications.

Synthesis Methods

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride can be synthesized from a few simple steps. The first step involves the reaction of 2-methyl-6-phenyl imidazole with thionyl chloride, which yields 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole. This compound can then be reacted with hydrochloric acid, resulting in the formation of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride.

properties

IUPAC Name

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S.ClH/c1-9-7-14-8-11(13-12(14)15-9)10-5-3-2-4-6-10;/h2-8H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHMLNGVQWAJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride

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